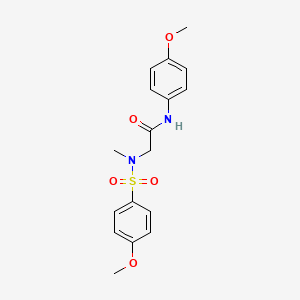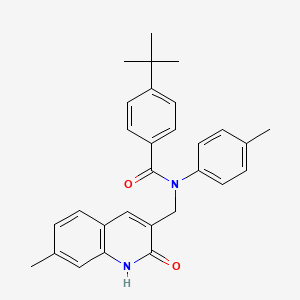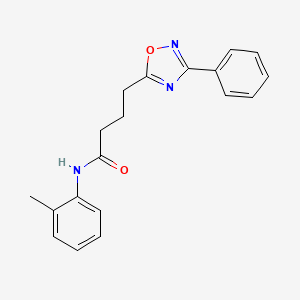
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride, also known as AICAR, is a synthetic molecule that has gained attention in the scientific community for its potential applications in various research fields. AICAR is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Wirkmechanismus
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride activates AMPK, a key regulator of cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and promotes energy production by increasing glucose uptake and fatty acid oxidation. N-carbamimidoylisoquinoline-3-carboxamide hydrochloride mimics the effects of cellular stress by increasing the levels of AMP, the natural activator of AMPK, leading to increased energy production and improved metabolic function.
Biochemical and physiological effects:
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has been shown to have a number of biochemical and physiological effects. In skeletal muscle cells, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride increases glucose uptake and insulin sensitivity by activating AMPK. In adipose tissue, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride increases fatty acid oxidation and decreases lipogenesis, leading to decreased fat accumulation. In the liver, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride decreases glucose production and increases fatty acid oxidation, leading to improved metabolic function. Additionally, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has been shown to have anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has several advantages for lab experiments. It is a potent activator of AMPK and has been extensively studied for its effects on glucose uptake, insulin sensitivity, and fatty acid oxidation. However, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has some limitations. It is a synthetic molecule and may not accurately reflect the effects of natural cellular stress. Additionally, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has been shown to have off-target effects, such as the activation of mTOR signaling, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-carbamimidoylisoquinoline-3-carboxamide hydrochloride. One area of interest is the development of more specific AMPK activators that do not have off-target effects. Additionally, the effects of N-carbamimidoylisoquinoline-3-carboxamide hydrochloride on other metabolic pathways, such as the regulation of mitochondrial function, are not well understood and require further investigation. Another area of interest is the potential use of N-carbamimidoylisoquinoline-3-carboxamide hydrochloride as a treatment for muscle wasting diseases, such as muscular dystrophy. Finally, the effects of N-carbamimidoylisoquinoline-3-carboxamide hydrochloride on lifespan and aging require further investigation.
Synthesemethoden
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride can be synthesized using a variety of methods, including the reaction of isonicotinamide with cyanamide, followed by the reaction of the resulting intermediate with 5-aminoimidazole-4-carboxamide ribonucleotide (N-carbamimidoylisoquinoline-3-carboxamide hydrochloride) in the presence of a reducing agent. Another method involves the reaction of isonicotinamide with cyanamide, followed by the reaction of the resulting intermediate with 5-aminoimidazole-4-carboxamide ribonucleotide (N-carbamimidoylisoquinoline-3-carboxamide hydrochloride) in the presence of a reducing agent. Both methods yield high purity N-carbamimidoylisoquinoline-3-carboxamide hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has been extensively studied for its potential applications in various research fields. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential treatment for type 2 diabetes. N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-carbamimidoylisoquinoline-3-carboxamide hydrochloride has been shown to enhance endurance and improve exercise performance in animal models, making it a potential treatment for muscle wasting diseases.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-carbamimidoylisoquinoline-3-carboxamide hydrochloride involves the reaction of isoquinoline-3-carboxylic acid with cyanamide followed by reaction with ammonium chloride and hydrochloric acid.", "Starting Materials": [ "Isoquinoline-3-carboxylic acid", "Cyanamide", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Isoquinoline-3-carboxylic acid is reacted with cyanamide in the presence of a catalyst to form N-cyanamidoisoquinoline-3-carboxamide.", "N-cyanamidoisoquinoline-3-carboxamide is then reacted with ammonium chloride and hydrochloric acid to form N-carbamimidoylisoquinoline-3-carboxamide hydrochloride.", "The product is then purified through recrystallization." ] } | |
CAS-Nummer |
1348049-13-7 |
Produktname |
N-carbamimidoylisoquinoline-3-carboxamide hydrochloride |
InChI-Schlüssel |
LPZMGJUBGHSLPH-UHFFFAOYNA-N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



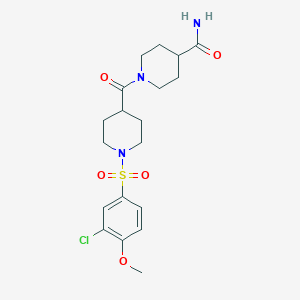
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)
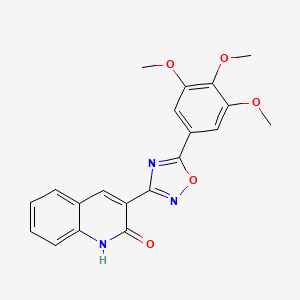
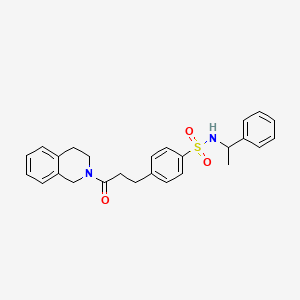
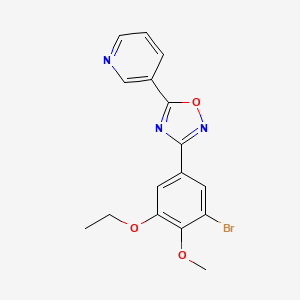
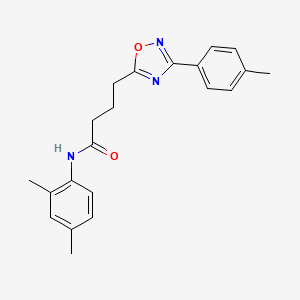
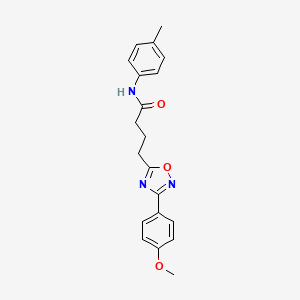
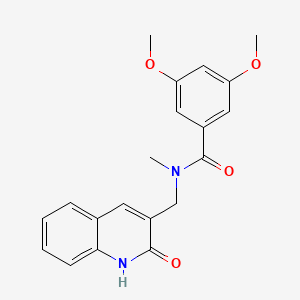
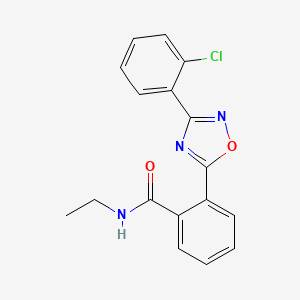
![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)
